
3-(1-((3-methoxyphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-((3-methoxyphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antifungal and Antibacterial Properties
Quinazolinone derivatives have been investigated for their antifungal activities, with certain compounds displaying significant efficacy against fungal strains. This antifungal property extends the potential use of these derivatives in the development of new antifungal agents. Furthermore, the antibacterial activities of quinazolinone compounds have been evaluated, showing considerable effectiveness against various bacterial strains. These findings suggest a broad spectrum of antimicrobial applications for quinazolinone derivatives in medical research and pharmaceutical development (Shivan & Holla, 2011).
Insecticidal Efficacy
Research into bis quinazolinone derivatives has revealed their potential as insecticides. The synthesis of novel bis quinazolinone compounds and their subsequent evaluation for insecticidal efficacy highlight the versatility of quinazolinone derivatives in pest control applications. This area of research could lead to the development of new, more effective insecticides with quinazolinone as the active ingredient (El-Shahawi et al., 2016).
Anticancer Activity
The potential anticancer properties of quinazolinone derivatives have been a significant focus of research. Studies have shown that these compounds can inhibit phosphoinositide 3-kinases (PI3Ks), which play a crucial role in cancer cell proliferation and survival. Some quinazolinone derivatives have demonstrated potent inhibitory activity against PI3Kα and mTOR, making them promising candidates for anticancer drug development. This research suggests that quinazolinone derivatives could serve as the basis for new anticancer therapies (Zhang et al., 2015).
Analgesic and Anti-inflammatory Activities
The analgesic and anti-inflammatory potentials of quinazolinone derivatives have been explored, with some compounds showing significant activity in these areas. This suggests that quinazolinone derivatives could be developed into new analgesic and anti-inflammatory medications, providing alternatives to existing treatments. The research into these properties is crucial for expanding the therapeutic applications of quinazolinone derivatives (Alagarsamy et al., 2011).
Corrosion Inhibition
Quinazolinone derivatives have also been investigated for their application in corrosion inhibition, particularly for mild steel in acidic environments. This research is pivotal for industries where metal corrosion poses significant challenges, indicating the potential of quinazolinone derivatives in developing new corrosion inhibitors. The effectiveness of these compounds in protecting metal surfaces from corrosion can have wide-ranging implications for their industrial application (Chen et al., 2021).
特性
IUPAC Name |
3-[1-(3-methoxyphenyl)sulfonylpiperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-27-16-7-4-8-17(12-16)28(25,26)22-11-5-6-15(13-22)23-14-21-19-10-3-2-9-18(19)20(23)24/h2-4,7-10,12,14-15H,5-6,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVNEMDIXQHJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
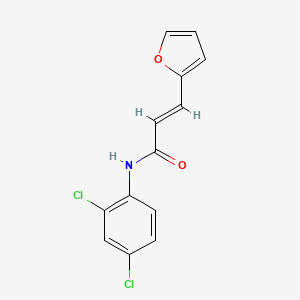
![2-(4-ethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2938310.png)
![5-chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2938311.png)

![7-Chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2938313.png)
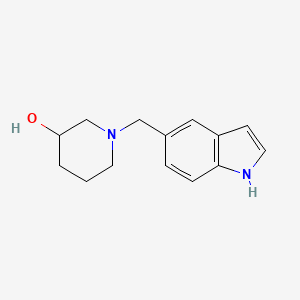
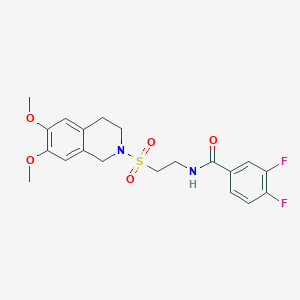
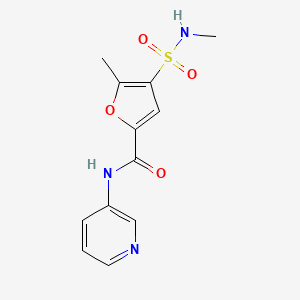
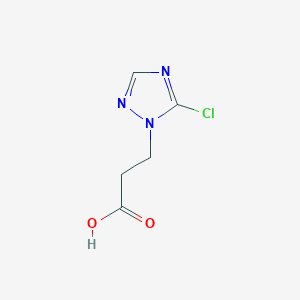
![Ethyl 4-[3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B2938321.png)
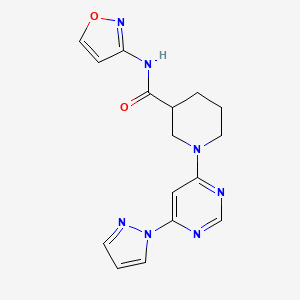
![N-[2-[(4-Fluorophenyl)sulfonyl-methylamino]ethyl]prop-2-enamide](/img/structure/B2938326.png)
![4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-indole](/img/structure/B2938327.png)

